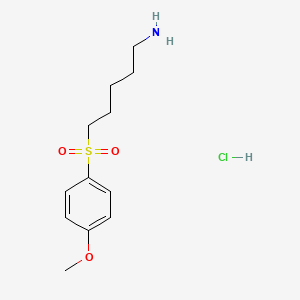

5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride

説明

The compound is a derivative of 4-Methoxybenzenesulfonyl chloride , which is a sulfonyl chloride compound with a methoxy group attached to the benzene ring. Sulfonyl chlorides are reactive compounds often used in organic synthesis. The “pentylamine” part suggests the presence of a five-carbon aliphatic chain with an amine group.

Synthesis Analysis

While the exact synthesis of “5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride” is not available, sulfonyl chlorides are generally known to react with amines to form sulfonamides . Therefore, a possible synthesis could involve the reaction of 4-Methoxybenzenesulfonyl chloride with pentylamine.Chemical Reactions Analysis

Sulfonyl chlorides are typically reactive towards nucleophiles due to the presence of the electrophilic sulfur atom . They can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .科学的研究の応用

Alzheimer's Disease Therapeutic Agents

A study by Abbasi et al. (2018) explored sulfonamides derived from 4-methoxyphenethylamine, closely related to 5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride. These compounds showed promising acetylcholinesterase inhibitory activity, suggesting potential as therapeutic agents for Alzheimer’s disease. The study demonstrated competitive inhibition of acetylcholinesterase, forming an irreversible enzyme inhibitor complex, which could be significant in Alzheimer's disease treatment (Abbasi et al., 2018).

pH-Responsive Block Copolymers

Wang et al. (2013) synthesized a pH-responsive block copolymer, methoxy poly(ethylene glycol)-b-poly5-methacrylamido-pentylamine hydrochloride, using a monomer similar to this compound. This polymer exhibited unique aggregation behavior in aqueous solutions at different pH values, which could be significant in the development of pH-sensitive drug delivery systems and materials science applications (Wang et al., 2013).

Dye Intermediates Synthesis

Li Yun-xia (2004) focused on synthesizing two sulfonamide dye intermediates, which included a compound structurally related to this compound. These intermediates have potential applications in dye and pigment production, providing insight into novel dye synthesis methods (Li Yun-xia, 2004).

Controlled Drug Release Systems

Research by Alcántara Blanco et al. (2020) involved encapsulating compounds in poly(lactic acid) membranes, with a focus on controlled drug release and tissue engineering. The study explored compounds structurally similar to this compound, indicating its potential application in the development of novel drug delivery systems (Alcántara Blanco et al., 2020).

Enzymatic Assay Development

Fossati and Prencipe (2010) developed a chromogenic detection system for assaying uric acid in biological fluids, involving chemicals structurally related to this compound. This system has implications for clinical chemistry and diagnostic assay development (Fossati & Prencipe, 2010).

Safety and Hazards

特性

IUPAC Name |

5-(4-methoxyphenyl)sulfonylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S.ClH/c1-16-11-5-7-12(8-6-11)17(14,15)10-4-2-3-9-13;/h5-8H,2-4,9-10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAUOFLDAZRIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

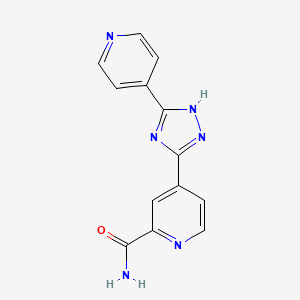

![4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412595.png)

![N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide](/img/structure/B1412612.png)

![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)